molecular formula C20H28N4O B2386049 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1421512-39-1

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2386049
CAS No.: 1421512-39-1
M. Wt: 340.471
InChI Key: DQFAYTKSXNXKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a chemical compound known for its potent and selective antagonistic properties towards the adenosine A1 receptor. This compound is widely utilized in medical and environmental research due to its potential therapeutic effects and impact on ecosystems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in tetrahydrofuran (THF) at approximately 20°C, yielding the desired product in significant quantities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of cellular processes and receptor-ligand interactions.

    Medicine: For its potential therapeutic effects, particularly in targeting the adenosine A1 receptor.

    Industry: In the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the adenosine A1 receptor. This interaction inhibits the receptor’s normal function, which can modulate various physiological processes, including neurotransmission and cardiovascular function. The molecular targets and pathways involved include the inhibition of adenosine-mediated signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazin-1-yl derivatives: These compounds share structural similarities and are used in similar applications.

    Piperidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.

Uniqueness

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-16-14-22(2)11-12-24(16)15-18-7-9-23(10-8-18)20(25)19-5-3-17(13-21)4-6-19/h3-6,16,18H,7-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFAYTKSXNXKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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